N-benzylpiperazine-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic or aliphatic amine. This compound is particularly notable for its potential applications in medicinal chemistry, particularly as a pharmacological agent. It is synthesized from N-benzylpiperazine, where the piperazine ring is modified with a sulfonamide functional group.
The compound can be derived from various synthetic pathways involving piperazine derivatives and sulfonyl chlorides. The synthesis often utilizes commercially available reagents and can be adapted to produce various analogs with differing biological activities.
N-benzylpiperazine-1-sulfonamide hydrochloride is classified under:
The synthesis of N-benzylpiperazine-1-sulfonamide hydrochloride typically involves several key steps:
Technical details regarding the synthesis may include:
The molecular structure of N-benzylpiperazine-1-sulfonamide hydrochloride can be represented as follows:
The compound features:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can provide insights into its structural characteristics .
N-benzylpiperazine-1-sulfonamide hydrochloride can participate in various chemical reactions, including:
The mechanism of action for N-benzylpiperazine-1-sulfonamide hydrochloride, particularly in pharmacological contexts, may involve:
Data supporting these mechanisms typically come from biochemical assays and molecular docking studies.
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC), mass spectrometry, and spectroscopic methods (NMR, IR) are employed to characterize these properties .
N-benzylpiperazine-1-sulfonamide hydrochloride has potential applications in several scientific fields:
The versatility of this compound makes it a valuable candidate for further research and development in pharmacology and medicinal chemistry .
N-Benzylpiperazine-1-sulfonamide hydrochloride represents a strategic evolution in piperazine-based drug design, emerging in the early 21st century as part of efforts to enhance the pharmacological specificity of piperazine derivatives. Its development is rooted in the history of N-benzylpiperazine (BZP), initially synthesized in 1944 as a potential anthelmintic agent but later investigated in the 1970s as an antidepressant. BZP was ultimately abandoned due to its amphetamine-like stimulant properties and abuse potential [6] [10]. By the 2000s, recreational BZP use surged in markets like New Zealand, where it was marketed as a "legal high" in "party pills," drawing regulatory scrutiny and highlighting the need for safer, clinically translatable piperazine derivatives [5] [8].
The sulfonamide hybrid variant emerged explicitly to circumvent BZP’s limitations. Researchers leveraged sulfonamide’s established role in medicinal chemistry—notably in antibiotics and carbonic anhydrase inhibitors—to modify BZP’s pharmacokinetic and target-binding profiles. This shift aimed to:
Table 1: Evolution of Benzylpiperazine Derivatives in Research
Compound | Period | Primary Research Focus | Regulatory Outcome |
---|---|---|---|
BZP | 1970s–2000s | Stimulant effects, abuse potential | Banned in EU/US/NZ by 2008 |
BZP-sulfonamide hybrids | 2000s–present | Enzyme inhibition, anticancer | Research compounds only |
Key studies validated this approach. For example, benzene sulfonamide-piperazine hybrids synthesized in the 2020s demonstrated potent antioxidant and acetylcholinesterase inhibitory activities, marking a departure from BZP’s neurostimulant effects [3]. Similarly, the integration of sulfonamide groups enabled hydrogen bonding with biological targets like tyrosinase and α-glucosidase, opening avenues for metabolic disorder therapeutics [3] [9].
N-Benzylpiperazine-1-sulfonamide hydrochloride (C₁₁H₁₇N₃O₂S·HCl, MW 291.8) [2] exemplifies rational structural hybridization. Its core combines two pharmacophores:
Table 2: Molecular Attributes of BZP vs. Sulfonamide Hybrid
Attribute | BZP | N-Benzylpiperazine-1-Sulfonamide HCl |
---|---|---|
Molecular formula | C₁₁H₁₆N₂ | C₁₁H₁₇N₃O₂S·HCl |
Molecular weight | 176.3 g/mol | 291.8 g/mol |
Key functional groups | Benzyl, piperazine | Benzyl, piperazine, sulfonamide |
Hydrogen-bonding capacity | Low | High (donor/acceptor sites) |
This architecture enables three key advantages in therapeutics:
In cancer research, derivatives such as chrysin-based sulfonylpiperazines exhibit amplified cytotoxicity. Fluorinated analogs achieved IC₅₀ values of 4.67 μg/mL against HeLa cells—surpassing gefitinib—due to halogen-induced polarization strengthening target binding [9]. Similarly, chalcone-piperazine-sulfonamide hybrids inhibited A549 lung cancer cells at 0.19 μM, a 60-fold improvement over cisplatin [9]. These advances underscore how strategic sulfonamide incorporation transforms piperazines from neurostimulants into multifaceted therapeutic candidates.
Table 3: Bioactive Piperazine-Sulfonamide Hybrids and Key Findings
Hybrid Structure | Biological Activity | Potency (IC₅₀/Value) | Reference |
---|---|---|---|
Benzenesulfonamide-piperazine (Compound 4) | FRAP antioxidant assay | 0.08 mM (vs. ascorbic acid 0.11 mM) | [3] |
Benzenesulfonamide-piperazine (Compound 5) | Acetylcholinesterase inhibition | 1.003 mM | [3] |
Difluorochrysin-sulfonylpiperazine | HeLa cell cytotoxicity | 4.67 μg/mL | [9] |
Chalcone-piperazine-sulfonamide | A549 cell inhibition | 0.19 μM | [9] |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: